B1194911 ABT-767

ABT-767

货号: B1194911
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

科学研究应用

Treatment of Advanced Solid Tumors

ABT-767 has been evaluated in multiple clinical trials focusing on patients with advanced solid tumors, particularly those with BRCA1/2 mutations. A notable Phase 1 study assessed its safety, tolerability, pharmacokinetics, and efficacy in patients with high-grade serous ovarian cancer, fallopian tube cancer, and primary peritoneal cancer.

  • Study Design : The study involved a dose-escalation approach where patients received this compound orally until disease progression or unacceptable toxicity occurred. Doses ranged from 20 mg once daily to 500 mg twice daily.
  • Results : The recommended Phase 2 dose was established at 400 mg twice daily. The objective response rate was 21% among evaluable patients, with a higher response rate observed in those with BRCA mutations and homologous recombination deficiency .

Combination Therapies

This compound is being explored in combination with other chemotherapeutic agents to enhance treatment outcomes. Preclinical studies suggest that it may increase the sensitivity of tumor cells to traditional chemotherapeutics, potentially leading to improved efficacy and reduced resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it demonstrates dose-proportional absorption up to the maximum tested dose of 500 mg twice daily. The half-life of the drug is approximately 2 hours, and food intake does not significantly affect its bioavailability .

Safety Profile

In clinical trials, this compound exhibited a manageable safety profile. Common adverse events included nausea, fatigue, decreased appetite, and anemia. Notably, anemia showed a dose-dependent increase, which is critical for monitoring during treatment .

Case Study: Efficacy in Ovarian Cancer

A cohort of patients with ovarian cancer demonstrated a median progression-free survival of 6.7 months for those with homologous recombination deficiency compared to 1.8 months for those without. This highlights the potential of this compound as a targeted therapy for specific patient populations .

Parameter Value
Recommended Phase 2 Dose400 mg BID
Objective Response Rate21% (overall), 30% (ovarian)
Median Progression-Free SurvivalHRD Positive: 6.7 months
HRD Negative: 1.8 months

属性

IUPAC 名称

NONE

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ABT767;  ABT 767;  ABT-767

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。